molecular formula C15H19NO2 B1247480 Sattazolin

Sattazolin

Katalognummer B1247480
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: AYJJYONYYXAVTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sattazolin is a natural product found in Bacillus with data available.

Wissenschaftliche Forschungsanwendungen

1. Epilepsy Management

Acetazolamide has been utilized as an adjunctive agent in the pharmacotherapy of epilepsy since 1953. It is primarily used in combination therapy with other antiepileptic medications but can also be used as monotherapy. Its application extends to managing partial, myoclonic, absence, and primary generalized tonic-clonic seizures, though its use has been limited due to inadequate contemporary studies (Reiss & Oles, 1996).

2. Cerebrovascular Research

Acetazolamide has been employed as a vasodilatory stimulus in cerebrovascular diseases, aiding in the early detection of cerebral dysfunction and prevention of cerebrovascular diseases. The acetazolamide tests are regarded as useful tools in cerebrovascular research (Settakis et al., 2003).

3. Stroke and Cognitive Decline Prevention

Cilostazol, a phosphodiesterase 3 inhibitor, has shown effectiveness in the long-term secondary prevention of strokes without increasing hemorrhage risk. It stabilizes endothelium and aids myelin repair, potentially beneficial in preventing small vessel disease progression. However, more trials in Western countries are needed to assess its effects on cognitive decline, functional outcome, and tolerance, particularly in lacunar stroke and other presentations of small vessel disease (McHutchison et al., 2020).

4. Treatment of Sleep Apnea at High Altitude

Acetazolamide has been researched for treating sleep apnea in individuals ascending to high altitude, showing benefits in decreasing Apnea–Hypopnea Index, percentage of periodic breathing time, and increasing nocturnal oxygenation. It is particularly beneficial for healthy participants compared to those with obstructive sleep apnea (OSA) patients, and a 250 mg daily dose may be as effective as higher daily doses for healthy trekkers (Liu et al., 2016).

5. Peripheral Arterial Disease and Vascular Health

Cilostazol has demonstrated promising results in the management of peripheral arterial disease, cerebrovascular disease, and coronary artery disease with percutaneous coronary intervention. It has a bleeding profile comparable to placebo and does not appear to increase the rate of bleeding even when combined with other antiplatelet agents. Its tolerability, however, limits its use, and it has been predominantly studied in the Asian population, making it challenging to extrapolate results to a more diverse patient population (Rogers, Oliphant & Finks, 2015).

Eigenschaften

Produktname

Sattazolin

Molekularformel

C15H19NO2

Molekulargewicht

245.32 g/mol

IUPAC-Name

2-hydroxy-1-(1H-indol-3-yl)-5-methylhexan-3-one

InChI

InChI=1S/C15H19NO2/c1-10(2)7-14(17)15(18)8-11-9-16-13-6-4-3-5-12(11)13/h3-6,9-10,15-16,18H,7-8H2,1-2H3

InChI-Schlüssel

AYJJYONYYXAVTL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)C(CC1=CNC2=CC=CC=C21)O

Synonyme

2-hydroxy-1-(3-indolyl)-5-methyl-3-hexanone
sattazolin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sattazolin
Reactant of Route 2
Sattazolin
Reactant of Route 3
Sattazolin
Reactant of Route 4
Sattazolin
Reactant of Route 5
Sattazolin
Reactant of Route 6
Sattazolin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.